molecular formula C13H12N2O3 B3050005 1,3-Bis(4-hydroxyphenyl)urea CAS No. 2298-28-4

1,3-Bis(4-hydroxyphenyl)urea

Katalognummer B3050005
CAS-Nummer: 2298-28-4
Molekulargewicht: 244.25 g/mol
InChI-Schlüssel: UPTYAUVZYHYTSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(4-hydroxyphenyl)urea, also known as 1,3-bis(p-hydroxyphenyl)urea , is a modified p-aminophenol compound. It is considered to have strong analgesic activity due to its inhibition of cyclooxygenase-2 (COX-2), while exhibiting fewer hepatotoxic side effects. In silico tests indicate that 1,3-bis(p-hydroxyphenyl)urea has COX-1 and TNF-binding activity, making it a potential candidate for development as an anti-inflammatory agent .


Chemical Reactions Analysis

1,3-Bis(p-hydroxyphenyl)urea exhibits anti-inflammatory activity. It suppresses inflammation induced by carrageenan-1% in rat paws. The compound’s effectiveness is comparable to sodium diclofenac, a known anti-inflammatory drug. Neutrophil counts also decrease in response to treatment with 1,3-bis(p-hydroxyphenyl)urea. Further studies are needed to explore its specific chemical interactions and mechanisms .


Physical And Chemical Properties Analysis

  • Toxicity : Acute toxicity tests indicate no toxic symptoms or deaths up to a dose of 5000 mg/kg BW. Subchronic toxicity results show reversible effects on liver, lung, and renal tissues .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Potential

1,3-Bis(4-hydroxyphenyl)urea has been explored for its potential as an anti-inflammatory agent. In 2021, Harahap et al. designed and analyzed this compound for its ability to inhibit COX-1 and TNF-α, which are key factors in inflammation. The study revealed that 1,3-bis(4-hydroxyphenyl)urea interacted with a greater number of amino acid residues compared to other compounds like dexamethasone and diclofenac, indicating a strong potential for anti-inflammatory applications (Harahap, Purnomo, & Satria, 2021).

Potential in Cancer Therapy

A study by Denoyelle et al. in 2012 identified symmetrical N,N'-diarylureas, including 1,3-bis(4-hydroxyphenyl)urea, as activators of the eIF2α kinase heme-regulated inhibitor. These compounds showed potential in reducing cancer cell proliferation, suggesting a possible role in cancer therapy. Notably, these compounds were able to disrupt the eIF2·GTP·tRNA(i)(Met) ternary complex, a critical component in protein synthesis in cells (Denoyelle et al., 2012).

Interaction with DNA

The interaction of 1,3-bis(2-hydroxy-benzylidene)-urea with calf-thymus DNA was investigated in a 2015 study by Ajloo et al. The research indicated that this compound binds to DNA in an intercalative mode, suggesting its potential use in the study of DNA interactions and possibly in the development of DNA-targeted therapies (Ajloo et al., 2015).

Corrosion Inhibition

Research conducted by Deng et al. in 2014 examined the use of 1,3-bis(hydroxymethyl) urea as a corrosion inhibitor for steel in HCl solution. The study found that this compound showed significant inhibition effects, indicating its potential application in protecting metals from corrosion (Deng, Xianghong, & Xie, 2014).

Self-Healing Materials

In 2014, Rekondo et al. reported the use of bis(4-aminophenyl) disulfide, a compound related to 1,3-bis(4-hydroxyphenyl)urea, in the creation of self-healing poly(urea–urethane) elastomers. These materials demonstrated the ability to heal efficiently at room temperature without external intervention, showcasing the potential of such compounds in the development of advanced materials (Rekondo et al., 2014).

Eigenschaften

IUPAC Name

1,3-bis(4-hydroxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-11-5-1-9(2-6-11)14-13(18)15-10-3-7-12(17)8-4-10/h1-8,16-17H,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTYAUVZYHYTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291660
Record name 1,3-bis(4-hydroxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2298-28-4
Record name NSC77019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-bis(4-hydroxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Bis(4-hydroxyphenyl)urea
Reactant of Route 2
1,3-Bis(4-hydroxyphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Bis(4-hydroxyphenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-Bis(4-hydroxyphenyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3-Bis(4-hydroxyphenyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3-Bis(4-hydroxyphenyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.